molecular formula C20H21NO3 B13937952 2-(4-tert-Butylphenyl)-alpha-methyl-5-benzoxazoleacetic acid CAS No. 54785-40-9

2-(4-tert-Butylphenyl)-alpha-methyl-5-benzoxazoleacetic acid

Cat. No.: B13937952
CAS No.: 54785-40-9
M. Wt: 323.4 g/mol
InChI Key: TXNPKAZVKAHXGK-UHFFFAOYSA-N
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Description

2-(4-tert-Butylphenyl)-alpha-methyl-5-benzoxazoleacetic acid is an organic compound that features a benzoxazole ring, a tert-butyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-Butylphenyl)-alpha-methyl-5-benzoxazoleacetic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild conditions and functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated benzoxazole under the catalysis of palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow microreactor systems, which allow for precise control over reaction conditions and improved yields . These systems are advantageous for scaling up the production while maintaining the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-Butylphenyl)-alpha-methyl-5-benzoxazoleacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(4-tert-Butylphenyl)-alpha-methyl-5-benzoxazoleacetic acid has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-tert-Butylphenyl)-alpha-methyl-5-benzoxazoleacetic acid is unique due to its combination of a benzoxazole ring and a tert-butyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

54785-40-9

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

2-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]propanoic acid

InChI

InChI=1S/C20H21NO3/c1-12(19(22)23)14-7-10-17-16(11-14)21-18(24-17)13-5-8-15(9-6-13)20(2,3)4/h5-12H,1-4H3,(H,22,23)

InChI Key

TXNPKAZVKAHXGK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)C(C)(C)C)C(=O)O

Origin of Product

United States

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